Molecular Weight and Lipophilicity Differentiation vs. 1-(Oxolan-3-yl)-1,4-diazepane Core Scaffold
The target compound incorporates a pivaloyl (2,2-dimethylpropanoyl) amide group at the N1 position, which increases molecular weight by approximately 84 Da and raises calculated logP relative to the unsubstituted core scaffold 1-(oxolan-3-yl)-1,4-diazepane (CAS 1343444-15-4) . This modification is consistent with the strategy employed in CNS-penetrant orexin receptor antagonist programs, where the N-acyl group modulates both passive permeability and P-glycoprotein efflux susceptibility [1].
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | MW = 254.37 g/mol; C14H26N2O2; predicted logP ~1.5–2.0 (calculated by structural analogy) |
| Comparator Or Baseline | 1-(Oxolan-3-yl)-1,4-diazepane (CAS 1343444-15-4): MW = 170.25 g/mol; C9H18N2O; predicted logP ~0.3–0.8 |
| Quantified Difference | ΔMW = +84.12 g/mol; ΔlogP (estimated) ≈ +1.0 to +1.5 units |
| Conditions | In silico calculation based on fragment addition; no experimental logP or chromatographic hydrophobicity index available for either compound |
Why This Matters
The higher molecular weight and lipophilicity shift the compound into a different property space, which is critical for membrane permeability and CNS exposure in neurological target programs [1].
- [1] Whitman DB, Cox CD, Breslin MJ, et al. Discovery of a Potent, CNS-Penetrant Orexin Receptor Antagonist Based on an N,N-Disubstituted-1,4-diazepane Scaffold that Promotes Sleep in Rats. ChemMedChem. 2009;4(7):1069–1074. View Source
